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molecular formula C4H3Cl2N3O B150824 2,4-Dichloro-6-methoxy-1,3,5-triazine CAS No. 3638-04-8

2,4-Dichloro-6-methoxy-1,3,5-triazine

Cat. No. B150824
M. Wt: 179.99 g/mol
InChI Key: JKAPWXKZLYJQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399841B1

Procedure details

Cyanuric chloride was reacted with methanol in the presence of bicarbonate at 30° C. as described in the literature to give the product: mp 89-91° C. (lit mp 87-89° C., J. R. Dudley, et al, J. Amer. Chem. Soc., 1951, 73, 2986-2990), after recrystallization from heptane. 1H-NMR (CDCl3): δ4.12 (OCH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[C:10](=O)(O)[O-:11]>CO>[Cl:3][C:2]1[N:4]=[C:5]([Cl:6])[N:7]=[C:8]([O:11][CH3:10])[N:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the product
CUSTOM
Type
CUSTOM
Details
mp 89-91° C. (lit mp 87-89° C., J. R. Dudley, et al, J. Amer. Chem. Soc., 1951, 73, 2986-2990), after recrystallization from heptane

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=N1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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